

Mass Spectrometry Fragmentation Patterns of Amino-Thiourea Derivatives: A Comparative Guide

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Compound of Interest

Compound Name:	3-Amino-1-(1-cyclopropylethyl)thiourea
CAS No.:	1153251-86-5
Cat. No.:	B1371079

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Executive Summary

Amino-thiourea derivatives represent a privileged scaffold in drug discovery, serving as precursors for heterocyclic synthesis and acting as pharmacophores in antiviral and anticancer agents. Their analysis via Mass Spectrometry (MS) presents unique challenges and opportunities compared to their urea analogs.

This guide provides a technical comparison of fragmentation behaviors, highlighting the "Sulfur Effect"—the distinct nucleophilicity and bond lability of the thiocarbonyl group (

) versus the carbonyl (

). We explore how the presence of a proximal amino group facilitates intramolecular rearrangements (neighboring group participation) that are diagnostic for this class.

Comparative Analysis: The Sulfur Effect

The substitution of Oxygen (Urea) with Sulfur (Thiourea) fundamentally alters the fragmentation landscape due to three physicochemical factors:

- Bond Energy:

(approx. 573 kJ/mol) is weaker than

(approx. 745 kJ/mol), facilitating characteristic cleavage.

- Proton Affinity: Sulfur is a softer base; however, in the gas phase, the thiocarbonyl sulfur is the preferred protonation site, leading to specific resonance-stabilized cations.

- Isotope Pattern: The presence of

(4.2% natural abundance) provides a distinct "A+2" isotopic signature absent in urea derivatives.

Table 1: Fragmentation Performance Matrix (Thiourea vs. Urea)

Feature	Amino-Thiourea Derivatives	Amino-Urea Derivatives	Diagnostic Value
Primary Cleavage	-Cleavage / C-N Fission Yields Isothiocyanate ions ()	C-N Fission Yields Isocyanate ions ()	High: Differentiates vs core.
Neutral Loss	Loss of (33 Da) or (34 Da) Common in ESI+; indicates S-protonation.	Loss of (17 Da) Dominant; loss of is rare/difficult.	Critical: loss is a fingerprint for thioureas.
Rearrangement	McLafferty-like & 4-Center Facilitated by S-nucleophilicity; often forms cyclic thiazole-like ions.	McLafferty Standard carbonyl rearrangement.[1]	Medium: Thioureas show higher propensity for cyclization.
Ionization (ESI)	and Strong dimer formation due to H-bonding capability of thioamide.	Dimers less stable than thiourea analogs.	High: Dimer stability helps in molecular weight confirmation.

Mechanistic Deep Dive: Amino-Thiourea Fragmentation

The "amino" functionality (often a hydrazine or diamine linkage) introduces a nucleophilic nitrogen capable of attacking the electrophilic thiocarbonyl carbon. This Neighboring Group Participation (NGP) drives fragmentation pathways that are absent in simple alkyl thioureas.

Key Fragmentation Pathways

- Isothiocyanate Formation (Retro-Addition): The protonated molecular ion undergoes C-N bond cleavage. If the charge remains on the thiocarbonyl fragment, an isothiocyanate cation is observed.
 - Mechanism:^[1]^[2] Proton transfer to the bridging Nitrogen

C-N cleavage

Formation of

or amine cation

.
- Intramolecular Cyclization (The "Amino Effect"): The terminal amino group attacks the Carbon of the

bond. This expels a neutral molecule (often

or the substituent amine) to form a stable 5-membered heterocyclic cation (e.g., thiadiazolium).
- Sulfur Extrusion: Unique to thioureas, the loss of elemental Sulfur (

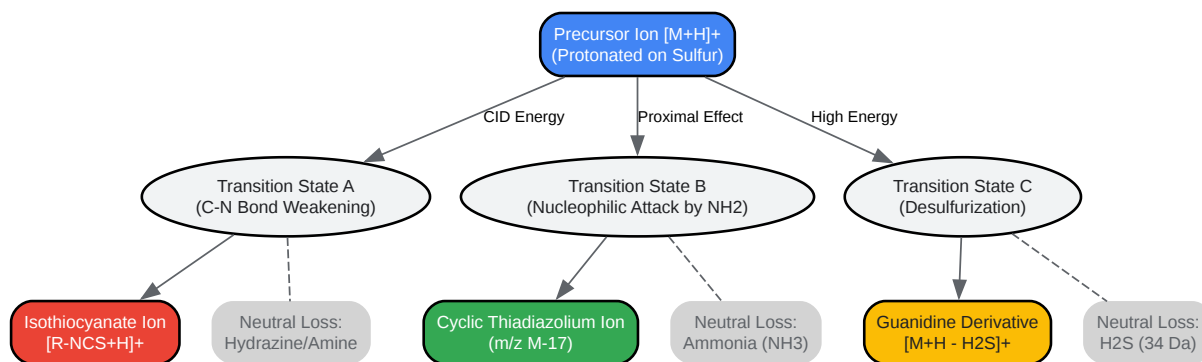
) or

radical is observed, particularly in Electron Impact (EI) or high-energy CID, leading to guanidine-like radical cations.

Visualization: Fragmentation Pathways

The following diagram illustrates the competing pathways for a generic amino-thiourea derivative

.



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Caption: Figure 1. Competing fragmentation pathways for protonated amino-thioureas. Path 2 (Green) highlights the unique cyclization driven by the amino group.

Experimental Protocol: Characterization Workflow

To ensure reproducible data, the following LC-MS/MS workflow is recommended. This protocol is self-validating through the use of internal standards and specific transition monitoring.

Sample Preparation[4]

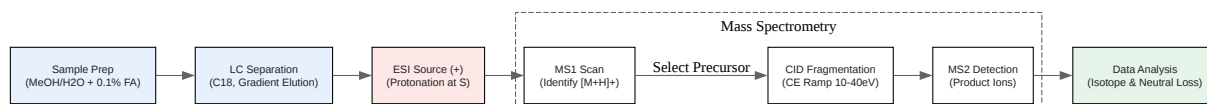
- Solvent: Dissolve 1 mg of amino-thiourea derivative in 1 mL of Methanol (LC-MS grade).
Note: Avoid DMSO if possible as it can suppress ionization in ESI.
- Dilution: Dilute to 1 μ g/mL with 50:50 Methanol:Water (0.1% Formic Acid).
- Filtration: Filter through a 0.22 μ m PTFE syringe filter to remove particulates.

LC-MS/MS Conditions

- Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient: 5% B to 95% B over 10 minutes.
- Ionization: ESI Positive Mode (ESI+).
 - Rationale: Thioureas are readily protonated at the Sulfur atom.
- Collision Energy (CE): Ramp from 10 eV to 40 eV.
 - Rationale: Low CE preserves the molecular ion; High CE reveals the carbon skeleton.

Workflow Diagram



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Caption: Figure 2. Optimized LC-ESI-MS/MS workflow for structural elucidation of amino-thiourea derivatives.

Diagnostic Data: Characteristic Ions

Use this table to interpret your mass spectra. The presence of these ions confirms the amino-thiourea core.

Ion Type	m/z Characteristics	Structural Interpretation
Molecular Ion		Base peak in ESI. Look for A+2 peak (approx 4.4% of base) to confirm Sulfur.
Desulfurized		Loss of . Indicates formation of carbodiimide or guanidine species.
Deaminated		Loss of . Strong indicator of "Amino" subclass (cyclization).
Isothiocyanate		Cleavage of the amide bond. Mass depends on substituent R.
Thiourea Core		Common low-mass fragments: (77 Da) or similar.

References

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